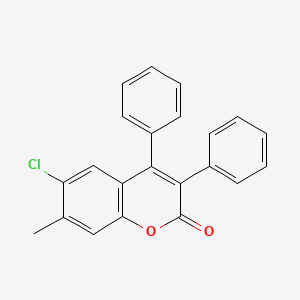

6-Chloro-3,4-diphenyl-7-methylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of 4-methylcoumarin derivatives, demonstrating their potential for scavenging free radicals and reducing power, comparable to known antioxidants like Trolox. These compounds, including variations like 6-ethoxy-4-methylcoumarin, show significant antioxidant activity without altering the oxidative status at various doses. This suggests that derivatives of 4-methylcoumarin, akin to 6-Chloro-3,4-diphenyl-7-methylcoumarin, could be beneficial in food preservation and therapeutic applications due to their ability to mitigate oxidative stress (S. Ćavar, F. Kovač, & M. Maksimović, 2009; F. Çelikezen et al., 2020).

Neuroprotective Effects

Studies on various 4-methylcoumarin derivatives have unveiled their neuroprotective effects against oxidative stress-induced neurodegeneration. These compounds have shown to inhibit cytotoxicity and the formation of reactive oxygen species (ROS) in cellular models, indicating their potential utility in managing neurodegenerative diseases (S. Malhotra et al., 2016).

Antimicrobial Properties

New coumarin-6-sulfonamides with antimicrobial properties have been synthesized, showing effectiveness against bacterial species at very low concentrations. This points to the potential of 6-Chloro-3,4-diphenyl-7-methylcoumarin derivatives for use in antimicrobial applications (M. Basanagouda et al., 2010).

Photophysical and Photochemical Properties

The synthesis of novel coumarins and their derivatives has led to the investigation of their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen generation and are considered promising for photodynamic therapy (PDT) applications. Such characteristics suggest that 6-Chloro-3,4-diphenyl-7-methylcoumarin could be instrumental in the development of new photosensitizers for PDT (Mücahit Özdemir et al., 2019).

Drug Release Mechanisms

Methylcoumarin end-functionalized poly(methyl methacrylate) has been developed for photoinduced drug release, showcasing the potential of coumarin derivatives in controlled drug delivery systems. This innovative approach highlights the versatility of 6-Chloro-3,4-diphenyl-7-methylcoumarin in the synthesis of materials with specific release mechanisms under light exposure (Carsten Sinkel, A. Greiner, & S. Agarwal, 2008).

Mechanism of Action

Target of Action

Coumarins are known to interact with a variety of biological targets. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. They are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

properties

IUPAC Name |

6-chloro-7-methyl-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKJQPFBCDSOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-diphenyl-7-methylcoumarin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)